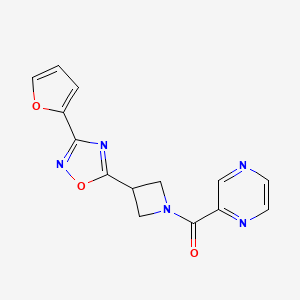

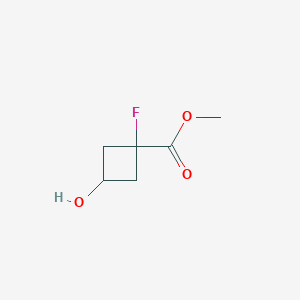

![molecular formula C19H18FNO3 B2523750 N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1211726-29-2](/img/structure/B2523750.png)

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The chemical reactions involving “N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” are not specified in the search results .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include aspects such as its form, molecular weight, and empirical formula. For “(1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride”, a related compound, it is a solid with a molecular weight of 201.67 and an empirical formula of C10H12FN · HCl .Scientific Research Applications

Development of Radiolabeled Compounds for Imaging

One application of fluorinated derivatives of compounds related to N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves the development of fluorine-18-labeled 5-HT1A antagonists. These compounds, synthesized to explore serotonin receptors in the brain, have shown promise for use in positron emission tomography (PET) imaging to study various neurological conditions (Lang et al., 1999).

Synthesis and Cytotoxic Activity in Cancer Research

In cancer research, carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which share structural similarities with the compound , have been synthesized and tested for their cytotoxic activity against murine leukemia and Lewis lung carcinoma. These compounds have shown potent cytotoxicity, indicating their potential as antitumor agents (Deady et al., 2005).

Exploration in Material Science

In material science, aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links in the main chain have been developed. These polymers, created using components structurally related to the target compound, exhibit high thermal stability and solubility in polar solvents, making them suitable for various industrial applications (Hsiao & Yu, 1996).

Role in HIV Research

Studies have also focused on the metabolism and disposition of potent HIV integrase inhibitors, including compounds with fluorobenzyl groups similar to those in this compound. These studies are crucial for understanding the pharmacokinetics and potential efficacy of new treatments for HIV (Monteagudo et al., 2007).

Contribution to Antitumor Research

Finally, the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles have been examined for their cytotoxic effects in breast cancer cell lines. These studies contribute to the development of novel antitumor agents, highlighting the therapeutic potential of fluorinated aromatic compounds (Hutchinson et al., 2001).

Mechanism of Action

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO3/c20-14-7-5-13(6-8-14)19(9-10-19)12-21-18(22)17-11-23-15-3-1-2-4-16(15)24-17/h1-8,17H,9-12H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKESPFWQHXIJBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2COC3=CC=CC=C3O2)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

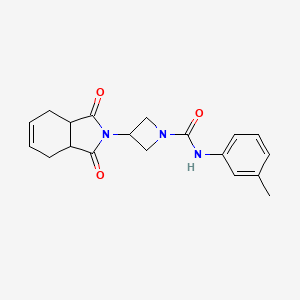

![(E)-N'-(2-oxoindolin-3-ylidene)-3-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)propanehydrazide](/img/structure/B2523668.png)

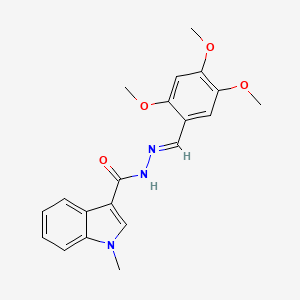

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2523669.png)

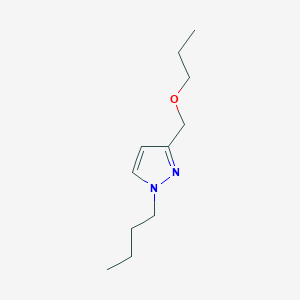

![4-[1-(4-Phenoxybutyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2523673.png)

![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2523677.png)

![Thiophen-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone](/img/structure/B2523678.png)

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2523683.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2523685.png)

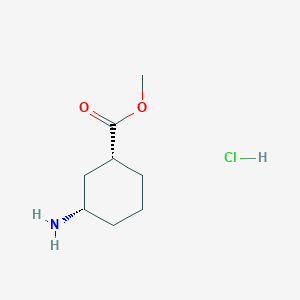

![Ethyl 2-[(4-aminocyclohexyl)oxy]acetate hydrochloride](/img/structure/B2523689.png)